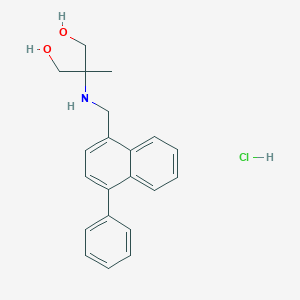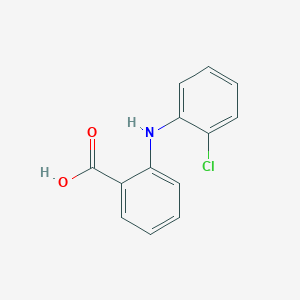
酸性オレンジ74
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acid Orange 74, also known as Acid Orange G, is a chromium-complex monoazo acid dye widely used in the textile industry. This compound is known for its vibrant orange color and is primarily used for dyeing wool, silk, nylon, leather, and polyamide fibers. Due to its high toxicity and non-biodegradability, it poses significant environmental concerns, necessitating effective removal from wastewater .
科学的研究の応用
Acid Orange 74 has several applications in scientific research:
Chemistry: Used as a model compound for studying azo dye degradation and removal processes.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in photodynamic therapy due to its light-absorbing properties.
Industry: Widely used in the textile industry for dyeing various fibers. .
作用機序
Target of Action
Acid Orange 74 (AO74) is a chromium-complex monoazo acid dye . It is widely used in the textile industry due to its affinity to protein fibers and polyamide . The primary targets of AO74 are these fibers, where it binds to form coordination complexes .
Mode of Action
The interaction of AO74 with its targets involves a combination of van der Waals forces and π–π electron donor–acceptor (EDA) interactions . In the case of AO74 degradation, the dye interacts with the IrO2 electrode during electrochemical activation, leading to its degradation . The degradation of AO74 follows a pseudo-first-order kinetic degradation model .
Biochemical Pathways
The degradation of AO74 involves direct electron transfer and non-radical oxidation . When using an IrO2 anode for electrochemical activation of peroxydisulfate (PDS), the degradation of AO74 is attributed to these processes . The contribution to AO74 degradation is mainly OH when using an IrO2 cathode, while the contribution is a combination of non-radical and radical oxidation when using an IrO2 anode and stainless steel (SS) cathode .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of AO74 is limited. It is known that ao74 is soluble in water , which can influence its distribution and bioavailability.
Result of Action
The molecular and cellular effects of AO74’s action primarily involve its degradation. The degradation efficiency of AO74 can reach up to 81.7% when using an IrO2 anode for PDS electrochemical activation . This degradation process results in the removal of AO74 from the system, reducing its potential environmental impact .
Action Environment
Environmental factors significantly influence the action of AO74. For instance, the degradation rate of AO74 shows a good linear relationship with current density and PDS concentration during the electrochemical activation process . Additionally, the addition of Cl- significantly enhances the degradation of AO74 . The pH of the environment also plays a crucial role, with the most adequate pH for AO74 biosorption being 2 .
生化学分析
Biochemical Properties
It has been observed that Acid Orange 74 can be effectively biosorbed by HCl-pretreated Lemna sp., a type of duckweed . This suggests that Acid Orange 74 may interact with certain proteins in the Lemna sp., which play a crucial role in its biosorption .
Temporal Effects in Laboratory Settings
In laboratory settings, the maximum capacity of Acid Orange 74 biosorption was reached after 4 hours at pH 2 . The biosorption capacity decreased 25% during the second biosorption/desorption cycle and remained essentially unchanged during the third cycle . This suggests that Acid Orange 74 may have long-term effects on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Acid Orange 74 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The general synthetic route includes:
Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or an aromatic amine, under alkaline conditions to form the azo dye.
Industrial Production Methods: In industrial settings, the production of Acid Orange 74 involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity of the dye. The final product is often purified through crystallization or filtration processes .
Types of Reactions:
Oxidation: Acid Orange 74 can undergo oxidative degradation, often facilitated by photocatalysts or advanced oxidation processes.
Reduction: The azo bond in Acid Orange 74 can be reduced to form aromatic amines, which are often more toxic than the parent compound.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide, potassium persulfate, and photocatalysts like titanium dioxide are commonly used.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are employed.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation: Degradation products include smaller organic acids, carbon dioxide, and water.
Reduction: Aromatic amines such as aniline derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
類似化合物との比較
Acid Orange 74 can be compared with other similar azo dyes:
Acid Orange 7: Another azo dye with similar applications but different structural properties.
Acid Red 17: A red azo dye used in similar applications but with different chromophoric groups.
Acid Yellow 36: A yellow azo dye with similar industrial uses but different light absorption properties.
Uniqueness:
Chromium Complex: The presence of a chromium ion in Acid Orange 74 provides greater stability to the dye structure, making it more resistant to photodegradation compared to other azo dyes.
Color Properties: The specific structure of Acid Orange 74 imparts a unique orange hue, which is highly sought after in the textile industry
特性
CAS番号 |
10127-27-2 |
|---|---|
分子式 |
C16H11CrN5O8S.Na C16H11CrN5NaO8S |
分子量 |
508.3 g/mol |
IUPAC名 |
sodium;chromium(3+);3-[(3-methyl-5-oxo-1-phenylpyrazol-2-id-4-yl)diazenyl]-5-nitro-2-oxidobenzenesulfonate;hydroxide |
InChI |
InChI=1S/C16H13N5O7S.Cr.Na.H2O/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(21(24)25)8-13(15(12)22)29(26,27)28;;;/h2-8H,1H3,(H3,17,18,19,22,23,26,27,28);;;1H2/q;+3;+1;/p-4 |
InChIキー |
PKKMPNLKTQQJEF-UHFFFAOYSA-J |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])O.[Na+] |
正規SMILES |
CC1=C(C(=O)N([N-]1)C2=CC=CC=C2)N=NC3=C(C(=CC(=C3)[N+](=O)[O-])S(=O)(=O)[O-])[O-].[OH-].[Na+].[Cr+3] |
Key on ui other cas no. |
10127-27-2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-3-acetyloxy-2-chloroprop-2-enyl] acetate](/img/structure/B158395.png)






![1,3-Difluor-5-[trans-4-(trans-4-propylcyclohexyl)-cyclohexyl]-benzol](/img/structure/B158407.png)
![9-methyl-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B158408.png)





